3-(Difluoromethoxy)cinnamic acid

Description

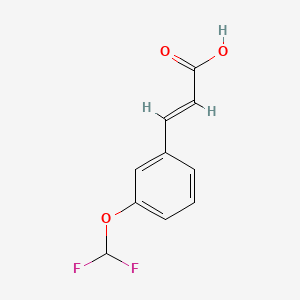

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(E)-3-[3-(difluoromethoxy)phenyl]prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F2O3/c11-10(12)15-8-3-1-2-7(6-8)4-5-9(13)14/h1-6,10H,(H,13,14)/b5-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAXXERXTVQNNBQ-SNAWJCMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC(F)F)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)OC(F)F)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways

Comprehensive Analysis of Synthetic Approaches for 3-(Difluoromethoxy)cinnamic Acid

The primary routes to this compound involve the construction of the cinnamic acid backbone from a pre-functionalized aromatic aldehyde. The choice of reaction is critical for achieving high yields and the desired stereochemistry.

The most common and reliable methods for synthesizing cinnamic acids and their derivatives are condensation reactions. jocpr.comresearchgate.net These methods form the core of multi-step sequences for the target molecule, starting with a key precursor: 3-(difluoromethoxy)benzaldehyde (B1301624).

Classic condensation reactions applicable to this synthesis include:

Knoevenagel Condensation: This reaction involves the condensation of an aldehyde or ketone with an active methylene (B1212753) compound, such as malonic acid, in the presence of a basic catalyst. thepharmajournal.com For the synthesis of this compound, 3-(difluoromethoxy)benzaldehyde is reacted with malonic acid. The use of basic solvents like pyridine (B92270) can facilitate the reaction, often followed by decarboxylation to yield the final cinnamic acid product. thepharmajournal.comprepchem.com

Perkin Reaction: This method synthesizes α,β-unsaturated aromatic acids by reacting an aromatic aldehyde with an acid anhydride (B1165640) and its corresponding salt. jocpr.com While frequently used for general cinnamic acid synthesis, it can be less suitable for substrates with electron-donating substituents, where yields may be lower. jocpr.com

Wittig Reaction: This reaction provides a versatile method for forming the alkene double bond by reacting an aldehyde with a phosphorus ylide. A one-pot Wittig olefination-hydrolysis sequence can convert benzaldehydes directly into cinnamic acids. researchgate.net

The precursor, 3-(difluoromethoxy)benzaldehyde, is itself synthesized in a multi-step process, typically starting from 3-hydroxybenzaldehyde. The phenolic hydroxyl group is subjected to difluoromethylation to install the desired fluoroalkoxy moiety.

Table 1: Comparison of Classical Condensation Reactions for Cinnamic Acid Synthesis

| Reaction Name | Key Reactants | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Knoevenagel Condensation | Aldehyde, Malonic Acid | Basic catalyst (e.g., pyridine, piperidine) thepharmajournal.comprepchem.com | Good yields for a variety of aldehydes, including those with electron-donating groups. thepharmajournal.com | Can require long reaction times. thepharmajournal.com |

| Perkin Reaction | Aromatic Aldehyde, Acid Anhydride | Base (e.g., sodium acetate) jocpr.com | Well-established method. | Can lead to unwanted side products; low yields for aldehydes with electron-donor groups. jocpr.com |

| Wittig Reaction | Aldehyde, Phosphorus Ylide | Aqueous base (e.g., NaOH) for one-pot hydrolysis researchgate.net | High stereoselectivity for the (E)-isomer, good functional group tolerance. | Stoichiometric amounts of triphenylphosphine (B44618) oxide are produced as a byproduct. researchgate.net |

The synthesis of cinnamic acids inherently involves stereochemistry around the carbon-carbon double bond, which can exist as either the (E) or (Z) isomer. Regioselectivity is determined by the starting materials.

Stereoselectivity: In the context of this compound, the trans or (E)-isomer is generally the thermodynamically more stable and desired product. Condensation reactions like the Knoevenagel and Wittig reactions are often highly stereoselective, predominantly yielding the (E)-isomer. For instance, the Wittig reaction is renowned for its ability to control the geometry of the resulting double bond. The observation of a large 1H-1H coupling constant (typically around 16 Hz) in the NMR spectrum of the product confirms the E configuration. researchgate.net

Regioselectivity: The regiochemistry of the final product is controlled by the precursor. To synthesize this compound, the starting aromatic aldehyde must be 3-(difluoromethoxy)benzaldehyde. This ensures the difluoromethoxy group is located at the desired meta position on the phenyl ring. The functionalization of the aromatic ring is therefore carried out before the cinnamic acid side chain is constructed.

Recent advances have also explored the stereoselective functionalization of the alkene bond itself, such as in enantioselective geminal difluorination reactions on cinnamic acid derivatives, highlighting the ongoing effort to achieve precise control over all stereocenters in a molecule. researchgate.net

Evolution of Synthetic Techniques for Fluoroalkoxy-Substituted Cinnamic Acids

While classical methods are robust, modern synthetic chemistry seeks more efficient and versatile techniques, including direct functionalization and late-stage installation of key groups.

Direct functionalization methods aim to modify the cinnamic acid scaffold in fewer steps, avoiding the need for pre-functionalized starting materials. While direct difluoromethoxylation of cinnamic acid itself is not yet a standard procedure, research into related transformations showcases the potential of this approach. For example, metal-free, decarboxylative cross-coupling reactions have been developed to synthesize (E)-vinyl sulfones from cinnamic acids, demonstrating that the carboxyl group can be used as a handle for functionalization. organic-chemistry.org Other research has shown the feasibility of distal C-H functionalization on the arene part of cinnamate (B1238496) derivatives, opening new avenues for introducing substituents directly onto the phenyl ring. nih.gov

Late-stage functionalization is a powerful strategy in medicinal chemistry, allowing for the introduction of fluorine-containing groups at a late point in a synthetic sequence. The difluoromethyl group (CF₂H) is a bioisostere of hydroxyl or thiol groups and can significantly improve a molecule's metabolic stability and lipophilicity. researchgate.netrsc.orgresearchgate.net

Recent years have seen a surge in methods for difluoromethylation. rsc.orgresearchgate.net These reactions are crucial for creating the precursors to compounds like this compound. Key developments include:

Metal-Catalyzed Reactions: Methods using metals like copper can transfer a CF₂H group to an aromatic ring. researchgate.net

Radical Chemistry: Minisci-type reactions can achieve C-H difluoromethylation on aromatic and especially heteroaromatic systems. rsc.orgresearchgate.net

Deoxyfluorination: Reagents like Deoxofluor® can be used to convert phenolic hydroxyl groups into difluoromethyl ethers, representing a direct pathway to the -OCF₂H moiety from a hydroxy-substituted precursor. researchgate.net

These advanced methods streamline access to key difluoromethoxylated intermediates, which are essential for the synthesis of the target cinnamic acid. rsc.orgresearchgate.net

Table 2: Modern Fluorination and Functionalization Techniques

| Technique | Description | Relevance to Synthesis |

|---|---|---|

| Late-Stage Difluoromethylation | Introduction of a -CF₂H or -OCF₂H group late in a synthetic sequence. rsc.orgresearchgate.net | Creates the key 3-(difluoromethoxy)benzaldehyde precursor from 3-hydroxybenzaldehyde. |

| Direct C-H Functionalization | Activation and functionalization of a C-H bond on the phenyl ring of a cinnamate. nih.gov | A potential future strategy to directly modify the cinnamic acid core. |

| Decarboxylative Cross-Coupling | Using the carboxylic acid group as a leaving group to form new C-C or C-heteroatom bonds. organic-chemistry.orgresearchgate.net | Offers alternative disconnections for synthesizing complex cinnamic acid derivatives. |

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Enzymes have been successfully employed in the synthesis of various cinnamic acid derivatives, particularly for esterification reactions. jocpr.comnih.gov

For example, the immobilized lipase (B570770) Novozym 435 has been used as a catalyst to produce esters like ethyl ferulate and octyl methoxycinnamate from their respective cinnamic acids. jocpr.comnih.gov These enzymatic methods offer several advantages:

High Conversion Rates: Conversions of up to 90% can be achieved under optimized conditions. nih.gov

Reusability: The immobilized enzyme can be recovered and reused multiple times without a significant loss of activity. jocpr.comnih.gov

Mild Conditions: While some heat may be applied, enzymatic reactions often avoid the harsh reagents and extreme temperatures of classical methods.

While direct enzymatic synthesis of the core this compound has not been detailed, these findings show that enzymes are highly effective for subsequent modifications, such as converting the final acid into various esters for different applications. nih.gov

Chemical Transformations and Reactivity Profiling

Oxidation Reactions and Mechanisms of Transformation

The oxidation of cinnamic acid and its derivatives can proceed through various pathways, depending on the oxidizing agent and reaction conditions. While specific studies on the oxidation of this compound are not extensively detailed in the provided results, general principles of cinnamic acid oxidation can be applied.

The double bond in the acrylic acid side chain is susceptible to oxidative cleavage. Strong oxidizing agents like potassium permanganate (B83412) or ozone can cleave this bond, leading to the formation of 3-(difluoromethoxy)benzaldehyde and further oxidation to 3-(difluoromethoxy)benzoic acid. The presence of a hydroxyl group on the phenyl ring of cinnamic acid derivatives can make oxidation more challenging. uni.edu For instance, p-hydroxycinnamic acid requires harsh conditions, such as heating with sodium hydroxide (B78521) to 340°C, to be oxidized to the corresponding benzoic acid. uni.edu Conversely, alkylation of the hydroxyl group can make the compound more susceptible to oxidation. uni.edu

The oxidation of acyloxy derivatives of cinnamic acid has also been investigated. The oxidation of 3,4-diacetoxycinnamic acid with potassium permanganate in a neutral solution yielded the corresponding benzoic acid in a 50% yield. uni.edu This suggests that protecting the potential hydroxyl groups as esters can be a viable strategy for achieving selective oxidation of the side chain.

The selective oxidation of the aldehyde group in cinnamaldehyde (B126680) to a carboxylic acid is another relevant transformation. This can be achieved using various oxidizing agents. For example, benzaldehyde (B42025) and its derivatives are readily oxidized to the corresponding carboxylic acids, sometimes even by air contact. uni.edu

Here is a table summarizing potential oxidation reactions:

| Oxidizing Agent | Potential Products | Notes |

| Potassium Permanganate (strong) | 3-(Difluoromethoxy)benzaldehyde, 3-(Difluoromethoxy)benzoic acid | Cleavage of the C=C double bond. |

| Ozone (O₃) followed by workup | 3-(Difluoromethoxy)benzaldehyde, 3-(Difluoromethoxy)benzoic acid | Ozonolysis cleaves the double bond. |

| Mild Oxidizing Agents | Epoxides, Diols | Oxidation of the double bond without cleavage. |

Reduction Pathways and Product Diversification

The reduction of this compound offers several avenues for product diversification, targeting either the carboxylic acid, the double bond, or both.

The carboxylic acid can be reduced to the corresponding alcohol, 3-(3-(difluoromethoxy)phenyl)prop-2-en-1-ol, using strong reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as dry ether. compoundchem.com Milder reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not strong enough to reduce carboxylic acids but can reduce aldehydes and ketones. compoundchem.com

Catalytic hydrogenation, using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂), can reduce the carbon-carbon double bond to yield 3-(3-(difluoromethoxy)phenyl)propanoic acid. If harsher conditions are used (higher pressure and temperature), the aromatic ring can also be reduced.

The following table outlines possible reduction products:

| Reagent | Functional Group Targeted | Product |

| LiAlH₄ | Carboxylic Acid | 3-(3-(Difluoromethoxy)phenyl)prop-2-en-1-ol |

| H₂/Pd/C | Alkene | 3-(3-(Difluoromethoxy)phenyl)propanoic acid |

| H₂/PtO₂, high pressure/temp | Alkene and Aromatic Ring | 3-(3-(Difluoromethoxy)cyclohexyl)propanoic acid |

Electrophilic and Nucleophilic Substitution Reactions

Electrophilic Substitution: The aromatic ring of this compound is activated towards electrophilic aromatic substitution. The difluoromethoxy group is generally considered to be an ortho-, para-directing group, although its activating/deactivating strength can be influenced by electronic effects. The cinnamic acid side chain is a deactivating group. Therefore, electrophilic substitution reactions, such as nitration, halogenation, or sulfonation, would be expected to occur at the positions ortho and para to the difluoromethoxy group, with the position para (position 5) being sterically more accessible.

Nucleophilic Acyl Substitution: The carboxylic acid moiety of this compound readily undergoes nucleophilic acyl substitution. libretexts.org This class of reactions involves the replacement of the hydroxyl group of the carboxylic acid with a nucleophile. nih.gov To facilitate this, the carboxylic acid is often converted to a more reactive derivative, such as an acyl chloride or an ester. nih.gov

Common nucleophilic acyl substitution reactions include:

Esterification: Reaction with an alcohol in the presence of an acid catalyst (Fischer esterification) or via an acid chloride yields the corresponding ester. nih.gov Steglich esterification, using reagents like DCC and DMAP, is also an effective method. nih.govnih.gov

Amidation: Reaction with an amine, often via the acid chloride or with coupling agents like DCC, produces the corresponding amide. nih.gov

The reactivity of carboxylic acid derivatives towards nucleophiles generally follows the order: acyl chloride > acid anhydride > ester > amide. libretexts.org

Rearrangement Reactions and Mechanistic Insights

While specific rearrangement reactions for this compound are not explicitly detailed, several classic organic rearrangements could be applied to its derivatives.

Curtius Rearrangement: This reaction transforms an acyl azide (B81097) into an isocyanate, which can then be hydrolyzed to an amine or reacted with an alcohol to form a carbamate. If this compound were converted to its corresponding acyl chloride and then to an acyl azide, it could undergo a Curtius rearrangement. This has been used in the synthesis of substituted isoquinolones from trans-3,4-difluorocinnamic acid. ossila.com

Wolff Rearrangement: This reaction involves the conversion of an α-diazoketone into a ketene, which can then be trapped by a nucleophile. wikipedia.org While not directly applicable to the parent cinnamic acid, if the carboxylic acid were homologated to an α-diazoketone, a Wolff rearrangement could be employed for ring contraction or to form carboxylic acid derivatives. wikipedia.orglibretexts.org

Benzilic Acid Rearrangement: This rearrangement converts a 1,2-diketone into a carboxylic acid. libretexts.org While not directly involving the cinnamic acid structure, it highlights a type of rearrangement that can occur in related carbonyl compounds. libretexts.org

Favorskii Rearrangement: This reaction transforms an α-halo ketone into an ester or carboxylic acid, often with ring contraction. libretexts.org

Functional Group Interconversions and Conjugation Methodologies

Functional group interconversions (FGI) are fundamental in organic synthesis for creating diverse molecules from a common starting material. For this compound, the carboxylic acid and the alkene are primary sites for such transformations.

The carboxylic acid can be converted into a variety of other functional groups:

Acyl Halide: Using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). compoundchem.com

Ester: Through Fischer esterification or by reacting the acyl halide with an alcohol. nih.gov

Amide: By reacting the acyl halide or ester with an amine. nih.gov

Nitrile: This would require a multi-step synthesis, possibly involving conversion to an amide followed by dehydration. vanderbilt.edu

Alcohol: Via reduction with a strong reducing agent like LiAlH₄. compoundchem.com

The alkene double bond can be functionalized through various addition reactions:

Halogenation: Addition of halogens (e.g., Br₂) across the double bond. researchgate.net

Hydrohalogenation: Addition of hydrogen halides (e.g., HBr).

Hydration: Addition of water in the presence of an acid catalyst to form an alcohol.

These interconversions allow for the synthesis of a wide array of derivatives from this compound, enabling its use in various applications, including the development of new materials and pharmaceuticals.

Structure Activity Relationship Sar Investigations and Analog Design

Molecular Determinants of Biological and Chemical Activity Conferred by the 3-(Difluoromethoxy) Group

The difluoromethoxy (-OCHF₂) group is a lipophilic, electron-withdrawing moiety that significantly influences the pharmacokinetic and pharmacodynamic properties of the parent molecule. Its impact is comparable to the more commonly studied trifluoromethoxy group, which is known to enhance metabolic stability, binding affinity, and bioavailability by altering the electronic environment of the aromatic ring. The high electronegativity of the fluorine atoms in the -OCHF₂ group reduces the pKa of the carboxylic acid, making it a stronger acid compared to unsubstituted cinnamic acid.

This electron-withdrawing nature can affect interactions with biological targets. nih.gov For instance, in many classes of enzyme inhibitors, electron-withdrawing groups on the phenyl ring have been shown to enhance activity. nih.gov Furthermore, fluoroalkoxy groups like difluoromethoxy can improve a compound's thermal stability and chemical resistance, which are desirable properties in both pharmaceutical and material science applications. chemimpex.com

Comparative Structure-Activity Profiling with Cinnamic Acid Analogs

To understand the specific contributions of the 3-(difluoromethoxy) substituent, it is essential to compare its activity profile with other cinnamic acid analogs.

The position of a substituent on the cinnamic acid phenyl ring is crucial for its biological activity. nih.gov Studies on cis-cinnamic acid analogues as plant growth inhibitors have shown that substitution at the meta-position is often well-tolerated or beneficial for potency. nih.gov Conversely, ortho- and para-substituted analogs frequently exhibit lower activity, suggesting that the meta-position, as in 3-(difluoromethoxy)cinnamic acid, may be favorable for certain biological interactions. nih.gov

Additionally, cinnamic acid exists as cis and trans isomers. The trans isomer is generally more common and thermodynamically stable. nih.govwikipedia.org Most biologically active cinnamic acid derivatives possess the trans configuration, where the carboxyl and phenyl groups are on opposite sides of the double bond, which is believed to allow for optimal interaction with target sites.

The introduction of further substituents onto the this compound framework can fine-tune its activity. Adding other halogen atoms is a common strategy in medicinal chemistry to modulate a compound's properties. For example, the presence of multiple fluorine atoms, as seen in analogs like 3,5-difluorocinnamic acid, can alter lipophilicity and electronic distribution, potentially leading to enhanced or different biological effects. chemeo.com The combination of a trifluoromethyl group with difluoro substituents on a phenyl ester of cinnamic acid highlights the complexity of these interactions. nist.gov The introduction of electron-withdrawing groups, in general, has been noted to improve the antibacterial activity of some cinnamic acid derivatives. nih.gov

| Compound Name | Substitution Pattern | Key Structural Feature | Reported Context/Application |

|---|---|---|---|

| This compound | 3-OCHF₂ | Difluoromethoxy group at meta-position | Core compound of interest |

| 3,5-Difluorocinnamic acid | 3,5-di-F | Two fluorine atoms at meta-positions | Chemical intermediate with defined physical properties. chemeo.com |

| N′-(2,4-dichlorobenzylidene)-3-(4-methoxyphenyl) acrylohydrazide (KAD-7) | 4-OCH₃ on cinnamic ring; 2,4-di-Cl on benzylidene ring | Multiple halogen (chloro) substituents on an extended structure | Studied for therapeutic effects against oxidative stress. mdpi.com |

| (E)-2-cyano-N-[(S)-1-phenylbutyl]-3-(3-bromopyridin-2-yl)acrylamide (WP1130) | 3-Br on pyridine (B92270) ring analog | Bromo-substituent on a pyridine analog of the phenyl ring | Investigated as a JAK2 kinase inhibitor. nih.gov |

Comparing the difluoromethoxy group to other related substituents provides further SAR insights. The trifluoromethoxy (-OCF₃) group is a close analog and is often used as a key intermediate in the synthesis of pharmaceuticals, particularly for anti-inflammatory and anti-cancer agents. chemimpex.com It is valued for imparting properties like thermal stability and chemical resistance. chemimpex.com While the -OCHF₂ group is also strongly electron-withdrawing, it is slightly less lipophilic and has a different steric profile than the -OCF₃ group, which can lead to differences in biological activity.

In contrast, non-fluorinated alkoxy groups, such as the simple methoxy (B1213986) (-OCH₃) group, are electron-donating by resonance. The nature, number, and position of methoxy groups are key determinants of the biological activity of natural cinnamic acid derivatives. nih.gov For example, some studies have shown that introducing one or more methoxy groups can enhance lipophilicity but may negatively affect antimicrobial activity in certain contexts. nih.gov The opposing electronic effects of methoxy versus difluoromethoxy groups can lead to vastly different interactions with biological targets and thus different pharmacological profiles. jocpr.com

| Compound Name | Substituent at 3-Position | Electronic Effect | Molecular Weight (g/mol) |

|---|---|---|---|

| This compound | -OCHF₂ | Electron-withdrawing | ~198.15 (Calculated) |

| 3-(Trifluoromethoxy)cinnamic acid | -OCF₃ | Strongly electron-withdrawing | 232.16 sigmaaldrich.com |

| 3-Methoxycinnamic acid | -OCH₃ | Electron-donating (by resonance) | 178.18 |

| Cinnamic acid | -H | Neutral reference | 148.16 wikipedia.org |

Advanced Computational Approaches to SAR Elucidation

Modern drug design increasingly relies on computational methods to predict the activity of novel compounds and to understand the structural basis for their effects.

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. researchgate.net For a series of analogs of this compound, a QSAR model could be developed to predict their activity based on calculated physicochemical descriptors. These descriptors can include electronic properties (e.g., Hammett constants, dipole moment), steric parameters (e.g., molar refractivity, van der Waals volume), and lipophilicity (e.g., logP).

While specific QSAR studies on this compound are not prominent in the literature, the methodology has been applied to other cinnamic acid derivatives. For example, computational models and molecular docking have been used to study how derivatives like KAD-7 interact with protein targets, showing a strong binding affinity for enzymes like ATPase and ENTPDase. mdpi.com Such studies provide a framework for how the properties of the 3-(difluoromethoxy) group could be modeled to predict binding energies and interactions with specific amino acid residues in a target protein's active site, thereby guiding the design of more potent and selective analogs.

Molecular Docking for Identifying Key Binding Interactions

Molecular docking is a computational method that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This technique is instrumental in identifying key binding interactions that stabilize the ligand-receptor complex. While specific molecular docking studies on this compound are not extensively documented in publicly available literature, insights can be drawn from studies on analogous cinnamic acid derivatives.

For instance, molecular docking of cinnamic acid derivatives has been employed to understand their binding modes with various enzymes and receptors. nih.govbiointerfaceresearch.com These studies often reveal the importance of the carboxylic acid group in forming hydrogen bonds with amino acid residues in the active site of the target protein. The aromatic ring of the cinnamic acid scaffold typically engages in hydrophobic interactions, such as pi-pi stacking or van der Waals forces, with nonpolar residues.

A hypothetical molecular docking scenario of this compound into an active site could reveal the following potential interactions:

Hydrogen Bonding: The carboxylic acid moiety is a prime candidate for forming strong hydrogen bonds with polar amino acid residues like Arginine, Lysine, or Serine. jocpr.com

Hydrophobic Interactions: The phenyl ring is expected to form hydrophobic interactions with nonpolar residues such as Leucine, Isoleucine, and Valine.

Specific Interactions of the Difluoromethoxy Group: The oxygen atom of the difluoromethoxy group could act as a hydrogen bond acceptor, while the fluorine atoms could engage in favorable interactions with specific residues in the binding pocket.

A summary of potential binding interactions is presented in Table 1.

Table 1: Potential Key Binding Interactions of this compound Identified Through Molecular Docking Principles

| Functional Group | Potential Interacting Amino Acid Residues | Type of Interaction |

|---|---|---|

| Carboxylic Acid | Arginine, Lysine, Serine, Histidine | Hydrogen Bonding, Ionic Interactions |

| Phenyl Ring | Phenylalanine, Tyrosine, Tryptophan, Leucine, Valine | π-π Stacking, Hydrophobic Interactions |

| Difluoromethoxy Group | Asparagine, Glutamine, Serine, Threonine | Hydrogen Bonding (with oxygen), Halogen Bonding (with fluorine) |

Pharmacophore Modeling for Essential Feature Mapping

Pharmacophore modeling is a powerful tool in drug design that identifies the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for biological activity. A pharmacophore model can be generated based on the structures of a series of active compounds or from the ligand-binding site of a known protein target.

For this compound and its analogs, a pharmacophore model would typically include features such as:

Hydrogen Bond Acceptor (HBA): The carbonyl oxygen of the carboxylic acid and the oxygen of the difluoromethoxy group.

Hydrogen Bond Donor (HBD): The hydroxyl group of the carboxylic acid.

Aromatic Ring (AR): The phenyl ring.

Hydrophobic Feature (HY): The phenyl ring and potentially the difluoromethoxy group.

The spatial relationship between these features is critical for a molecule to bind effectively to its target. The generation of a pharmacophore model helps in screening large chemical databases to find new molecules with different chemical scaffolds but the same essential features, potentially leading to the discovery of novel active compounds.

Table 2 outlines the essential pharmacophoric features that would be considered for this compound.

Table 2: Essential Pharmacophoric Features of this compound

| Pharmacophoric Feature | Corresponding Functional Group |

|---|---|

| Hydrogen Bond Acceptor (HBA) | Carboxylic acid (carbonyl oxygen), Difluoromethoxy group (oxygen) |

| Hydrogen Bond Donor (HBD) | Carboxylic acid (hydroxyl group) |

| Aromatic Ring (AR) | Phenyl ring |

| Hydrophobic Feature (HY) | Phenyl ring, Difluoromethoxy group |

By integrating the insights from SAR, molecular docking, and pharmacophore modeling, researchers can build a comprehensive understanding of the molecular requirements for the biological activity of this compound. This knowledge is invaluable for the design of new analogs with improved potency, selectivity, and pharmacokinetic properties, ultimately accelerating the drug discovery and development process.

Molecular and Cellular Mechanistic Studies

Identification and Characterization of Biological Targets

Enzymatic Inhibition Studies

Cinnamic acid and its derivatives have been investigated for their inhibitory effects on a variety of enzymes. These studies are crucial for understanding the therapeutic potential of these compounds.

Tyrosinase: Cinnamic acid and its derivatives have shown inhibitory effects on polyphenol oxidase (PPO), also known as tyrosinase. In one study, 4-carboxycinnamic acid demonstrated the most potent inhibition of PPO, followed by cinnamic acid and methyl cinnamate (B1238496). The inhibitory effect was enhanced in acidic conditions. While methyl cinnamate was a competitive inhibitor, cinnamic acid and 4-carboxycinnamic acid were identified as mixed-type inhibitors. nih.gov Another study found that cinnamic acid exhibited non-competitive inhibition on both soluble and membrane-bound PPO from peach fruit. nih.gov

Other Enzymes: While direct enzymatic inhibition studies on 3-(difluoromethoxy)cinnamic acid are limited, the broader class of cinnamic acid derivatives has been shown to interact with various other enzymes. For instance, some cinnamic acid derivatives act as lipoxygenase inhibitors, suggesting potential anti-inflammatory applications. nih.gov

Mechanistic Insights into Bioactivity

Kinetic Characterization of Molecular Interactions

As of the current date, there are no specific studies available that detail the kinetic characterization of molecular interactions involving this compound. Research into other derivatives of cinnamic acid has, in some instances, provided kinetic data. For example, the enzymatic transformation of trans-cinnamic acid by phenylalanine ammonia-lyase has been a subject of kinetic analysis, with studies determining key parameters like the Michaelis constant (K_m) and maximum reaction velocity (V_max). nih.gov In a similar vein, the reaction mechanism of 3,5-dimethoxy,4-hydroxy cinnamic acid with polyphenoloxidase has been modeled to understand its enzymatic transformation. nih.gov However, in the absence of equivalent research on this compound, no quantitative kinetic data can be presented.

Biophysical Studies of Ligand-Target Complex Formation

There is a lack of biophysical data concerning the formation of ligand-target complexes with this compound. Biophysical methods are critical for elucidating the binding mode and affinity of a compound to its biological target. For instance, crystallographic fragment screening has successfully identified the binding modes of certain cinnamic acid derivatives to protein kinases such as Pim-1, offering a detailed view of the molecular interactions at the active site. nih.gov This type of information is fundamental for understanding structure-activity relationships and for guiding the rational design of more potent and selective inhibitors. The absence of such studies for this compound means its specific binding interactions with biological targets remain uncharacterized.

Exploration of Radical Scavenging and Antioxidant Mechanisms

Direct experimental evidence detailing the radical scavenging and antioxidant mechanisms of this compound is not currently available. However, the general mechanisms for other cinnamic acid derivatives are well-documented and can provide a theoretical framework.

The antioxidant properties of cinnamic acid derivatives are frequently assessed using methods like the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. mdpi.comnih.gov This test measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical. mdpi.commdpi.com

The primary mechanism of antioxidant action for many cinnamic acid derivatives is attributed to the presence of a phenolic hydroxyl group. This group can donate a hydrogen atom to a reactive oxygen species (ROS), thus neutralizing the radical and forming a more stable phenoxyl radical on the antioxidant molecule itself. The stability of this resultant radical is a crucial determinant of the compound's antioxidant efficacy. It has been shown that electron-donating substituents on the phenyl ring, such as methoxy (B1213986) groups, can enhance the stability of the phenoxyl radical and, consequently, the antioxidant activity. mdpi.com

Cinnamic acid derivatives can effectively terminate radical chain reactions by donating electrons to reactive radicals, which leads to the formation of stable products. nih.gov Several derivatives have demonstrated significant antioxidant activity, with some being comparable to the well-known antioxidant Trolox. nih.govmdpi.com The capacity of these compounds to mitigate oxidative stress is a key aspect of their potential health benefits. nih.govnih.gov

It is well-established that the type and position of substituents on the phenyl ring play a pivotal role in modulating the antioxidant and radical scavenging capabilities of cinnamic acid derivatives. nih.gov Without specific experimental data for this compound, its antioxidant potential and the precise mechanisms of its action remain speculative.

Computational Chemistry and Molecular Modeling

Ligand-Based Drug Design Strategies

In the absence of a known three-dimensional structure of a biological target, ligand-based drug design strategies become paramount. These methods rely on the principle that molecules with similar structures or properties are likely to exhibit similar biological activities.

A pharmacophore model represents the essential steric and electronic features required for a molecule to interact with a specific biological target. The generation of such a model for a series of active compounds, which could include 3-(Difluoromethoxy)cinnamic acid, would involve identifying common chemical features like hydrogen bond donors, hydrogen bond acceptors, hydrophobic centers, and aromatic rings.

While no specific pharmacophore models have been published for this compound, the methodology is well-established for other cinnamic acid derivatives. For instance, pharmacophore models have been developed for cinnamic acid derivatives targeting enzymes like calcineurin. nih.gov These models are typically generated using software that aligns a set of active molecules and extracts their common features. Validation of the resulting pharmacophore model is a critical step and is often performed by screening a database of known active and inactive compounds to assess the model's ability to distinguish between them. A good model will have a high enrichment factor, meaning it preferentially identifies active compounds.

Once a validated pharmacophore model is established, it can be used as a three-dimensional query to search large compound libraries for novel molecules that match the pharmacophoric features. This process, known as virtual screening, can significantly expedite the discovery of new lead compounds.

For example, a virtual screening campaign using a pharmacophore model derived from cinnamic acid derivatives could identify new potential inhibitors of a target enzyme. mdpi.com The screening of a database containing millions of compounds can be performed computationally in a fraction of the time and cost of traditional high-throughput screening. The hits from the virtual screen would then be prioritized for further in vitro testing.

Structure-Based Drug Design Methodologies

When the three-dimensional structure of the biological target is known, structure-based drug design methodologies can be employed. These techniques leverage the structural information of the target to design ligands with high affinity and selectivity.

Protein-ligand docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is instrumental in understanding the binding mode of a compound like this compound and in predicting its binding affinity.

In the context of cinnamic acid derivatives, docking studies have been widely used to investigate their interactions with various protein targets, including enzymes and receptors. pkusz.edu.cnnih.gov For instance, the docking of cinnamic acid derivatives into the active site of enzymes like EGFR kinase has helped to elucidate the key interactions responsible for their inhibitory activity. pkusz.edu.cn These studies often reveal specific hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that stabilize the protein-ligand complex.

A hypothetical docking study of this compound would involve preparing the 3D structure of the compound and docking it into the binding site of a relevant protein. The results would be analyzed to predict the binding pose and to estimate the binding energy, providing insights into its potential as a therapeutic agent.

| Compound | Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| Cinnamic Acid Derivative 1 | Enzyme A | -8.5 | Arg120, Phe280, Tyr310 |

| Cinnamic Acid Derivative 2 | Receptor B | -9.2 | His95, Leu205, Trp250 |

| Cinnamic Acid Derivative 3 | Enzyme C | -7.8 | Asp150, Val180, Ile290 |

This table presents hypothetical data for illustrative purposes, as specific docking data for this compound is not available.

Molecular dynamics (MD) simulations provide a dynamic view of the protein-ligand complex, allowing for the study of its conformational changes over time. This method can be used to assess the stability of the binding pose predicted by docking and to explore the flexibility of both the ligand and the protein.

MD simulations of cinnamic acid derivatives complexed with their target proteins have been performed to validate docking results and to gain a deeper understanding of the binding process. mdpi.com These simulations can reveal important information about the role of water molecules in the binding site and can help to identify alternative binding modes that may not be captured by docking alone. For this compound, an MD simulation would provide valuable insights into the stability of its interaction with a potential biological target.

De novo design is a computational strategy that aims to design novel molecules from scratch. This approach can be used to generate new chemical entities with desired properties, such as high binding affinity and good pharmacokinetic profiles. While there is no evidence of de novo design being specifically applied to generate this compound, the principles of this methodology could be used to design novel analogs of this compound with improved therapeutic potential. This would involve using the structural information of a target to build new molecules fragment by fragment within the binding site.

Advanced Quantum Chemical Calculations

Advanced quantum chemical calculations provide a powerful lens through which the intrinsic properties of molecules like this compound can be understood at an electronic level. These computational methods, particularly Density Functional Theory (DFT), enable detailed investigations into the molecule's geometry, electronic structure, and spectroscopic characteristics, offering insights that are often complementary to experimental data.

The electronic structure of a molecule is fundamental to its chemical reactivity. Quantum chemical calculations are employed to determine key descriptors of this structure, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy relates to a molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. scielo.org.mxnih.gov The difference between these energies, the HOMO-LUMO gap, is a critical indicator of chemical stability and reactivity. scielo.org.mx

For cinnamic acid and its derivatives, the presence of the benzene (B151609) ring, the acrylic acid group, and various substituents creates a unique electronic environment. nih.gov The π-electrons in the C=C double bond and the aromatic system are key players in the molecule's electronic behavior. niscpr.res.in Computational studies on related cinnamic acid derivatives reveal how different functional groups influence the HOMO-LUMO gap and, consequently, the molecule's reactivity. For instance, the introduction of electron-withdrawing or -donating groups can alter the electron density distribution across the molecule, affecting its interaction with biological targets. nih.gov

The reactivity of a molecule can be further explored by analyzing its molecular electrostatic potential (MEP), which maps the electrostatic potential onto the electron density surface. This allows for the identification of electron-rich regions (nucleophilic attack sites) and electron-poor regions (electrophilic attack sites). nih.gov For this compound, the difluoromethoxy group (-OCHF₂) is expected to significantly influence the electronic properties of the phenyl ring, thereby modulating its reactivity profile compared to unsubstituted cinnamic acid.

Table 1: Representative Frontier Molecular Orbital Energies for Cinnamic Acid Analogues This table presents illustrative data from studies on related compounds to demonstrate the type of information generated through quantum chemical calculations. Actual values for this compound would require specific computation.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Cinnamic Acid | -6.5 | -1.8 | 4.7 |

| 4-Trifluoromethyl-cinnamic acid | -7.2 | -2.5 | 4.7 |

| Cinnamaldehyde (B126680) | -6.3 | -2.1 | 4.2 |

Quantum chemical calculations are instrumental in predicting and interpreting spectroscopic data. By simulating vibrational spectra (FT-IR and FT-Raman), nuclear magnetic resonance (NMR) spectra, and electronic absorption spectra (UV-Vis), researchers can gain a deeper understanding of the molecule's structure and bonding. nih.gov

Vibrational analysis involves calculating the frequencies and intensities of the normal modes of vibration. These calculated spectra can be compared with experimental data to confirm the molecular structure and assign specific vibrational modes to observed spectral peaks. niscpr.res.in For example, studies on trans-4-(trifluoromethyl)cinnamic acid have shown good agreement between the vibrational frequencies computed with DFT and those measured experimentally via FT-IR and FT-Raman spectroscopy. niscpr.res.in Key vibrational modes for cinnamic acid derivatives include the C=O stretching of the carboxylic acid, the olefinic C=C stretching, and various vibrations associated with the phenyl ring and its substituents. scielo.org.mxniscpr.res.in

Similarly, the Gauge-Independent Atomic Orbital (GIAO) method is frequently used to calculate NMR chemical shifts (¹H and ¹³C). nih.gov The correlation between calculated and experimental chemical shifts helps to confirm structural assignments. For this compound, such simulations would be crucial for interpreting its complex NMR spectrum, particularly the signals from the fluorine atoms and their coupling with nearby protons.

Table 2: Comparison of Experimental and Calculated Vibrational Frequencies for trans-4-(Trifluoromethyl)cinnamic acid This table, adapted from literature on a related compound, illustrates the correlation between simulated and experimental spectroscopic data. niscpr.res.in

| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) | Calculated DFT (cm⁻¹) |

| C=O Stretch | 1712 | 1721 | 1743 |

| C=C Stretch | 1619 | 1627 | 1614 |

| CF₃ Stretch | 1253 | 1245 | 1260 |

Cheminformatics and Data Mining for Research Prioritization

Cheminformatics and data mining are essential computational strategies for navigating the vast landscape of chemical information to prioritize compounds for further research. These approaches leverage large datasets and machine learning algorithms to identify promising molecules, predict their properties, and suggest potential biological targets.

Chemical space is a conceptual representation of all possible molecules, where compounds are positioned based on their structural and physicochemical properties. nih.gov Analyzing the chemical space occupied by a set of compounds, such as a library of cinnamic acid derivatives, helps in understanding their structural diversity. researchgate.netnih.gov

Diversity analysis quantifies the variety within a compound library. rjeid.com By representing molecules as numerical descriptors or molecular fingerprints, algorithms can cluster similar compounds and identify unique scaffolds. nih.gov For a research program focused on this compound, it would be valuable to analyze its position within the chemical space of known bioactive molecules, particularly other enzyme inhibitors or anti-inflammatory agents. This helps to assess its novelty and potential for interacting with different biological targets compared to existing compounds. researchgate.net Such an analysis can guide the synthesis of new derivatives to explore under-represented regions of the chemical space, potentially leading to improved activity or properties. nih.gov

In silico models are widely used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates early in the discovery process. nih.gov These predictions help researchers prioritize compounds that are more likely to have favorable pharmacokinetic profiles and avoid those with potential liabilities.

For this compound, various computational tools can estimate key drug-like properties. Quantitative Structure-Property Relationship (QSPR) models, for instance, correlate chemical structures with specific properties. researchgate.net Parameters such as molecular weight, lipophilicity (logP), aqueous solubility, and the number of hydrogen bond donors and acceptors are calculated to assess compliance with guidelines like Lipinski's Rule of Five. Predicting these properties helps to select compounds with a higher probability of success in later-stage development. nih.gov

Table 3: Illustrative In Silico Property Predictions for Cinnamic Acid Derivatives This table provides an example of the types of properties predicted computationally to aid in compound selection. Values are representative.

| Compound | Molecular Weight ( g/mol ) | LogP | Hydrogen Bond Donors | Hydrogen Bond Acceptors |

| Cinnamic acid | 148.16 | 1.96 | 1 | 2 |

| This compound | 214.15 | ~2.5 (estimated) | 1 | 3 |

| 4-Hydroxycinnamic acid | 164.16 | 1.58 | 2 | 3 |

Computational target prediction, or "target fishing," aims to identify the potential biological targets of a small molecule by computational means. nih.govnih.gov This is a crucial step for understanding a compound's mechanism of action, predicting potential off-target effects, or for drug repurposing. mdpi.com

Several target fishing strategies exist. Ligand-based methods operate on the principle that structurally similar molecules often bind to the same targets. mdpi.com By comparing the structure of this compound to large databases of compounds with known biological activities (e.g., ChEMBL), one can generate a ranked list of plausible protein targets. nih.gov Another approach is reverse or panel docking, where the compound is computationally docked against a panel of numerous protein structures to predict binding affinities. nih.gov

Data mining of bioassay databases like PubChem can also reveal potential targets by identifying patterns in the activity profiles of structurally related compounds. nih.gov For this compound, these methods could suggest potential interactions with enzymes such as tyrosinase, histone deacetylases, or various kinases, which are known targets for other cinnamic acid derivatives. niscpr.res.inrsc.org These computational predictions provide valuable hypotheses that can be tested experimentally, accelerating the discovery of the compound's therapeutic potential. unipr.it

Academic Research Applications and Future Directions

Application as a Core Building Block in Sophisticated Organic Synthesis

Searches of scientific databases and chemical supplier information confirm that 3-(Difluoromethoxy)cinnamic acid is recognized as a fluorinated building block. sigmaaldrich.comsigmaaldrich.comcymitquimica.com Such compounds are fundamental in organic synthesis for creating more complex molecules. The presence of the difluoromethoxy group (-OCHF₂) on the cinnamic acid backbone makes it a desirable precursor for introducing fluorine into target structures, a common strategy in modern chemistry to modulate properties like metabolic stability, lipophilicity, and binding affinity.

While this compound is categorized as a building block for the development of pharmaceuticals, a detailed search of publicly available academic literature and patents did not yield specific examples or studies where it has been used to construct particular fluorinated pharmaceutical scaffolds. sigmaaldrich.comcymitquimica.com Its potential lies in its structure, which is suitable for incorporation into drug candidates, but specific research detailing this application is not presently available.

Exploration of Biological Potential in Pre-clinical Research Models (in vitro, non-human in vivo)

The biological activity of cinnamic acid and its derivatives is a broad area of research. However, specific studies focusing exclusively on the biological potential of this compound are not found in the available literature. The following sections reflect this lack of specific data.

A comprehensive search for studies on the antimicrobial properties of this compound did not uncover any specific research. There are no available reports detailing its efficacy against bacterial or fungal strains in preclinical models.

There is no specific information available from the conducted searches regarding the evaluation of this compound in anticancer research. No studies were found that investigate its cytotoxic effects on cancer cell lines or identify potential molecular targets.

The exploration of this compound for antidiabetic properties or its mechanism of action has not been reported in the accessible scientific literature. No in vitro or in vivo studies detailing its effects on glucose metabolism or insulin (B600854) secretion were identified.

Methodological Advancements in Design and Discovery

Modern drug discovery efforts for compounds like cinnamic acid derivatives are increasingly propelled by the integration of high-throughput screening (HTS) and computational methods. nih.gov HTS allows for the rapid testing of large chemical libraries against biological targets to identify "hit" compounds. researchgate.net This can be performed in various formats, including 384-well or 1536-well plates, using detection technologies like fluorescence, luminescence, and absorbance. researchgate.net

Complementing HTS, computational methods play a crucial role in prioritizing and refining potential drug candidates. In silico techniques such as quantitative structure-activity relationship (QSAR) modeling, molecular docking, and ADME (absorption, distribution, metabolism, and excretion) prediction are employed to screen virtual libraries of compounds. nih.gov For instance, in silico analysis of cinnamon compounds successfully identified cinnamic acid based on predicted ADME properties, blood-brain barrier permeability, and drug-likeness. nih.gov Molecular docking studies can further predict how a compound, such as a cinnamic acid derivative, will bind to the active site of a target enzyme, providing insights that align with experimental results. nih.gov These computational approaches not only accelerate the discovery process but also reduce the costs associated with synthesizing and testing a large number of molecules. nih.gov

Rational drug design is a cornerstone in the development of cinnamic acid derivatives with improved therapeutic profiles. This approach leverages an understanding of the structure-activity relationship (SAR) to make targeted chemical modifications that enhance a compound's potency and selectivity for its biological target. nih.gov

For cinnamic acid derivatives, it is well-established that the nature and position of substituents on the phenyl ring significantly influence their biological activity. nih.govmdpi.com By strategically adding or modifying functional groups, researchers can fine-tune the compound's properties. For example, the introduction of a trifluoromethoxy group, as seen in this compound, is a strategy to potentially enhance biological activity. This principle of bioisosteric replacement is a common tactic in medicinal chemistry.

Furthermore, creating hybrid molecules is another rational design strategy. This involves combining the structural features of cinnamic acid with other pharmacophores to potentially achieve a dual mode of action or synergistic effects. The goal of these rational design approaches is to optimize the interaction between the drug molecule and its target, thereby increasing efficacy and minimizing off-target effects. mdpi.com

Future Perspectives and Unexplored Research Avenues

An emerging area of interest in the study of cinnamic acid and its derivatives is their potential for synergistic interactions within multi-component systems. Synergism occurs when the combined effect of two or more compounds is greater than the sum of their individual effects. This can be particularly relevant for developing more effective therapeutic strategies.

Research has shown that specific congeners of cinnamic acid may produce synergistic effects by acting on multiple targets within the same signaling pathway. nih.gov A concrete example of this is the observed synergistic antibacterial effect when cinnamic acid is combined with cinnamaldehyde (B126680) against Salmonella pullorum. The combination resulted in a lower minimum inhibitory concentration (MIC) than either compound alone. This suggests that combining this compound with other active compounds could lead to enhanced efficacy. Exploring these synergistic combinations represents a promising, yet largely unexplored, avenue for future research. Such studies could unlock new therapeutic possibilities, potentially leading to more potent and effective treatments with reduced doses and fewer side effects.

Emerging Synthetic Challenges and Opportunities

The synthesis of this compound, while crucial for exploring its potential applications, is not without its difficulties. The primary challenges revolve around the efficient and selective introduction of the difluoromethoxy (OCF₂H) group and the construction of the cinnamic acid scaffold. However, recent advancements in synthetic methodologies are providing new avenues to overcome these hurdles.

A significant challenge in synthesizing derivatives like this compound is the installation of the difluoromethoxy group onto an aromatic ring. nih.gov Traditional methods often require multi-step sequences and the introduction of this motif at an early stage, which can be laborious and limit the diversity of analogues that can be prepared for structure-activity relationship (SAR) studies. nih.gov Furthermore, classical methods for preparing the cinnamic acid core, such as the Perkin reaction, can be hampered by the formation of unwanted side products, especially when using aldehydes in the presence of a base. jocpr.com

Another synthetic consideration is achieving stereoselectivity, as cinnamic acid exists in cis and trans forms. The trans-isomer is generally more stable and often the desired form for biological applications. nih.gov Ensuring the synthesis yields the trans-isomer selectively is a key objective.

Despite these challenges, the field of organic synthesis is dynamic, offering promising opportunities to streamline the production of this compound and related compounds. The development of novel catalytic systems is at the forefront of this progress.

Emerging Opportunities:

Visible Light Photoredox Catalysis : This has emerged as a powerful tool for forging new chemical bonds under mild conditions. nih.gov Recent breakthroughs include the first catalytic protocol for the direct C-H difluoromethoxylation of arenes using a redox-active difluoromethoxylating reagent and a photoredox catalyst. rsc.org This method is operationally simple, proceeds at room temperature, and tolerates a wide array of functional groups, making it a highly attractive strategy for the late-stage synthesis of compounds like this compound. nih.govrsc.org The ability to introduce the OCF₂H group late in the synthesis can greatly accelerate the creation of derivatives for medicinal chemistry research. nih.gov

Advanced Palladium Catalysis : The Mizoroki-Heck reaction is a cornerstone of C-C bond formation. Modern iterations of this reaction employ highly efficient and stable solid-supported palladium(II) complexes. google.com These catalysts can be recycled without significant loss of activity, making the process more economical and sustainable. google.com This approach offers a robust alternative to classical methods like the Knoevenagel condensation for constructing the cinnamic acid backbone from an appropriately substituted aryl halide. google.comnih.gov

Biocatalysis : The use of enzymes in synthesis offers high selectivity and environmentally friendly conditions. For instance, cytochrome P450 monooxygenases have been shown to efficiently and selectively oxidize para-substituted cinnamic acid derivatives. rsc.org While direct application to this compound synthesis needs to be explored, biocatalysis presents a significant opportunity for developing greener synthetic routes for functionalized cinnamic acids. rsc.org

These emerging strategies provide a roadmap for overcoming long-standing synthetic problems and will likely facilitate the discovery and development of novel functional molecules based on the this compound scaffold. nih.gov

Table 1: Synthetic Challenges for this compound

| Challenge | Description | Relevant Synthetic Methods | Citations |

| Difluoromethoxylation | Introduction of the OCF₂H group onto the aromatic ring is difficult. Traditional methods often require harsh conditions or multi-step, early-stage installation. | Early-stage multi-step synthesis | nih.gov |

| Side Product Formation | Classical cinnamic acid syntheses can lead to undesirable byproducts, reducing overall yield and complicating purification. | Perkin Reaction | jocpr.com |

| Stereocontrol | Achieving high selectivity for the desired trans-isomer of the cinnamic acid double bond can be challenging. | General Alkene Synthesis | nih.gov |

| Reaction Conditions | Some established methods require long reaction times or are not environmentally sustainable. | Knoevenagel Condensation (Doebner modification) | thepharmajournal.com |

Table 2: Emerging Opportunities in the Synthesis of this compound

| Opportunity | Description | Advantages | Citations |

| Photoredox Catalysis | Enables direct C-H difluoromethoxylation of arenes under mild conditions using light. | Late-stage functionalization, mild conditions, high functional group tolerance. | nih.govrsc.org |

| Advanced Pd-Catalysis | Use of stable, recyclable solid-supported palladium catalysts for Mizoroki-Heck reactions. | High efficiency, catalyst recyclability, lower palladium contamination in product. | google.com |

| Biocatalysis | Application of enzymes, such as cytochrome P450, for selective transformations. | High selectivity, environmentally sustainable ("green") conditions. | rsc.org |

Q & A

Q. What are the recommended synthetic routes for 3-(Difluoromethoxy)cinnamic acid, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of fluorinated cinnamic acid derivatives typically involves Knoevenagel–Doebner condensation or Perkin condensation (e.g., for 3-(trifluoromethyl)cinnamic acid synthesis ). For this compound:

- Step 1 : Start with 3-(difluoromethoxy)benzaldehyde.

- Step 2 : Condense with malonic acid or acetic anhydride under acidic/basic catalysis.

- Critical Parameters : Temperature (80–120°C), solvent polarity (e.g., ethanol vs. DMF), and catalyst (piperidine or pyridine). Yield optimization requires monitoring by TLC or HPLC. Fluorinated intermediates may require inert atmospheres to prevent hydrolysis.

Q. How can researchers characterize the structural purity of this compound?

Methodological Answer:

- Spectroscopic Analysis :

- ¹H/¹³C NMR : Confirm the presence of the difluoromethoxy group (δ ~6.5–7.5 ppm for aromatic protons; δ ~120–130 ppm for CF₂O in ¹³C).

- FT-IR : Look for C=O stretch (~1680–1700 cm⁻¹) and C-F stretches (~1100–1250 cm⁻¹).

- HRMS : Verify molecular ion ([M+H]⁺ expected for C₁₀H₈F₂O₃: ~230.0450).

- Chromatography : HPLC with UV detection (λ ~270 nm for cinnamic acid derivatives) to assess purity >95% .

Q. What solvents are optimal for solubility studies of this compound?

Methodological Answer: Cinnamic acid derivatives exhibit variable solubility:

- Polar aprotic solvents : DMSO or DMF (high solubility for kinetic assays).

- Aqueous buffers : Adjust pH >6 (deprotonation enhances solubility).

- Organic solvents : Ethanol or ethyl acetate for extraction (logP ~2.5 estimated for fluorinated analogs). Pre-saturate solvents to avoid recrystallization during experiments .

Advanced Research Questions

Q. How does the difluoromethoxy group influence the compound’s bioactivity compared to methoxy or hydroxy analogs?

Methodological Answer:

- Electron-Withdrawing Effect : The CF₂O group increases metabolic stability compared to OCH₃ or OH groups, reducing oxidative degradation.

- Structure-Activity Relationship (SAR) : Test in vitro models (e.g., enzyme inhibition assays) against analogs like 3-methoxycinnamic acid. Measure IC₅₀ shifts to quantify fluorination’s impact on binding affinity.

- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to compare interactions with target proteins (e.g., cyclooxygenase-2) .

Q. What strategies resolve contradictions in reported pharmacological data for fluorinated cinnamic acids?

Methodological Answer:

- Meta-Analysis : Compare studies using standardized protocols (e.g., uniform cell lines, IC₅₀ calculation methods).

- Control Experiments : Replicate conflicting results under identical conditions (e.g., MTT assay vs. Western blot for cytotoxicity).

- Batch Variability : Characterize compound purity (e.g., via HPLC) across studies, as impurities like regioisomers may skew bioactivity .

Q. How can metabolic pathways of this compound be traced in vivo?

Methodological Answer:

- Isotopic Labeling : Synthesize ¹⁴C-labeled compound for radiotracing in rodent models.

- LC-MS/MS Metabolomics : Identify phase I/II metabolites (e.g., glucuronidation or sulfation products) in plasma/urine.

- Gut Microbiota Studies : Use fecal incubation models to assess microbial degradation (common for cinnamic acids ).

Q. What computational tools predict the environmental persistence of this compound?

Methodological Answer:

- EPI Suite : Estimate biodegradability (BIOWIN) and bioaccumulation (BCFBAF).

- DFT Calculations : Simulate hydrolysis kinetics (e.g., Fukui indices for reactive sites).

- Ecotoxicity Models : Use ECOSAR to predict LC₅₀ for aquatic organisms .

Methodological Notes

- Data Reproducibility : Always cross-validate synthetic yields and bioassays with internal standards (e.g., ferulic acid for HPLC ).

- Safety Protocols : Use PPE (gloves, goggles) and fume hoods; fluorinated compounds may release HF under extreme conditions .

- Ethical Reporting : Disclose purity, solvent history, and statistical methods in publications to mitigate contradictory findings.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.